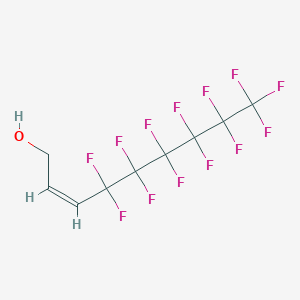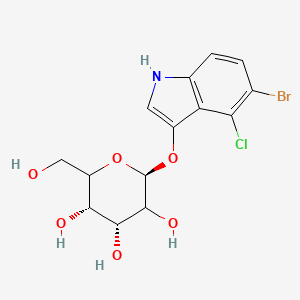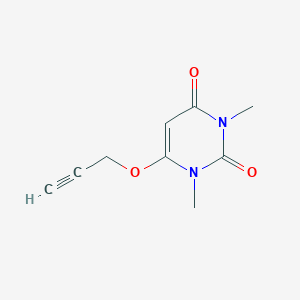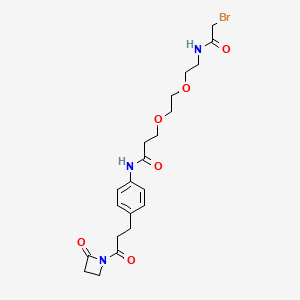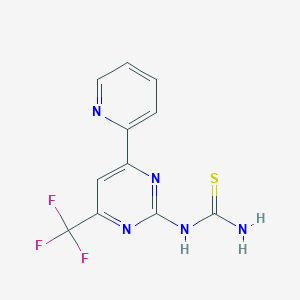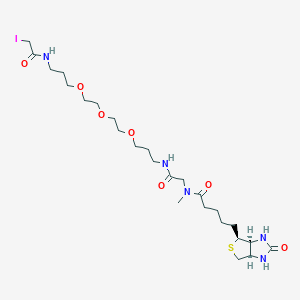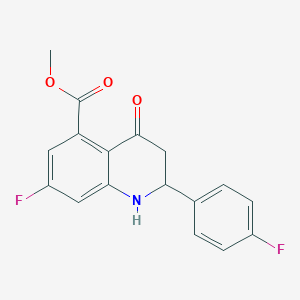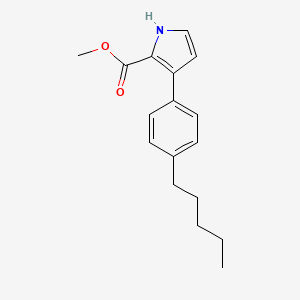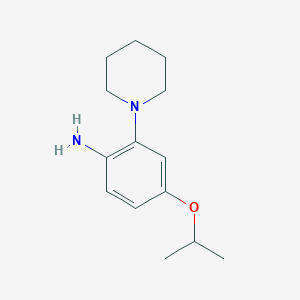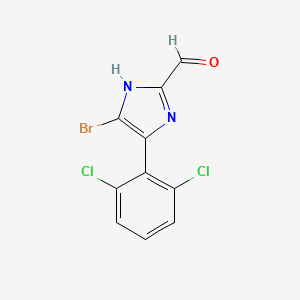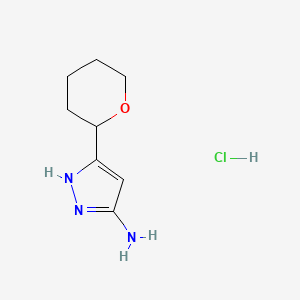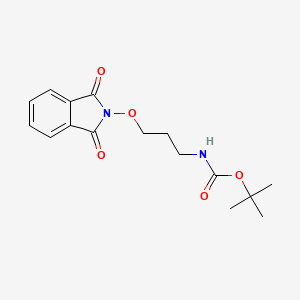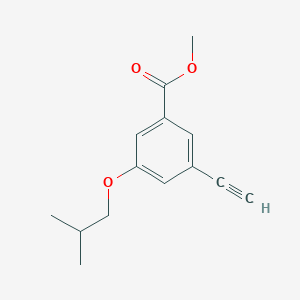
Methyl 3-ethynyl-5-isobutoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethynyl-5-isobutoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethynyl group at the third position and an isobutoxy group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-ethynylbenzoic acid.
Esterification: The carboxylic acid group of 3-ethynylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form methyl 3-ethynylbenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the industrial process would need to consider cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethynyl-5-isobutoxybenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-ethynyl-5-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-ethynyl-5-isobutoxybenzoate depends on its specific application
Ethynyl Group: Can participate in reactions involving nucleophiles or electrophiles.
Isobutoxy Group: Can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-ethynylbenzoate: Lacks the isobutoxy group, making it less hydrophobic.
Methyl 5-isobutoxybenzoate: Lacks the ethynyl group, affecting its reactivity.
Ethyl 3-ethynyl-5-isobutoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness
Methyl 3-ethynyl-5-isobutoxybenzoate is unique due to the combination of the ethynyl and isobutoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 3-ethynyl-5-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C14H16O3/c1-5-11-6-12(14(15)16-4)8-13(7-11)17-9-10(2)3/h1,6-8,10H,9H2,2-4H3 |
Clave InChI |
VWVBHNHXURBWHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=CC(=C1)C(=O)OC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


